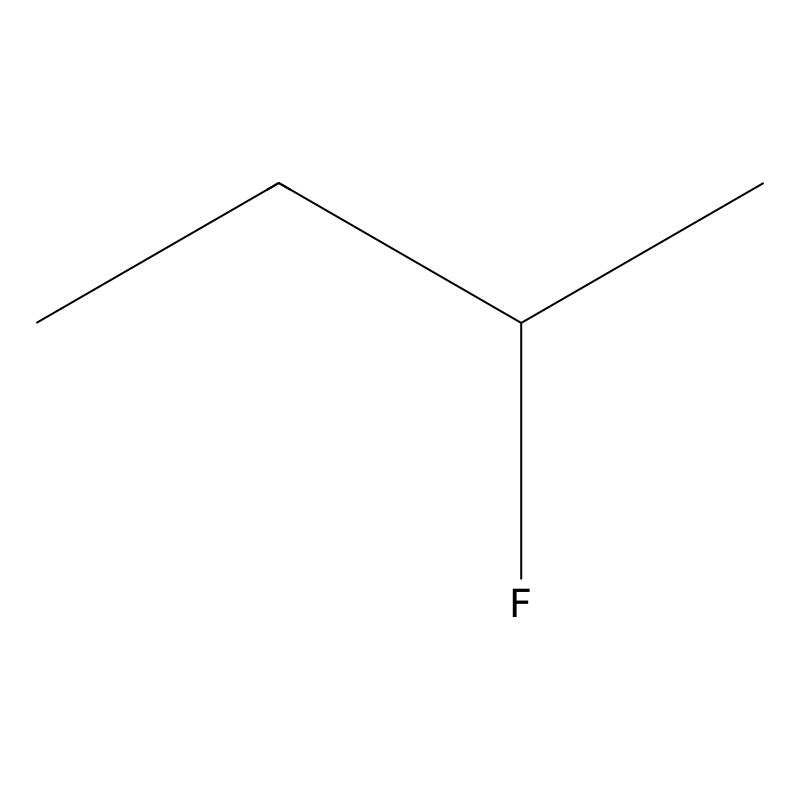

2-Fluorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thermophysical Property Data for 2-Fluorobutane

The most comprehensive data available comes from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated recommendations. The following table summarizes the available quantitative data for 2-Fluorobutane (C₄H₉F, Molar Mass: 76.114 g/mol) [1].

| Property | Value / Range | Conditions / Notes |

|---|---|---|

| Molar Mass | 76.114 g/mol | [1] |

| Normal Boiling Temperature | Data Available | Recommended value in WTT [1] |

| Critical Temperature | Data Available | Recommended value in WTT [1] |

| Critical Pressure | Data Available | Recommended value in WTT [1] |

| Density (Liquid in equilibrium with Gas) | 10 experimental data points | Temperature range: 140 K to 448 K [1] |

| Density (Gas) | 1 experimental data point | Temperature: 220 K to 440 K; Pressure: 0.0006 kPa to 641.364 kPa [1] |

| Enthalpy of Vaporization | Data Available | Temperature range: 220 K to 448 K [1] |

| Heat Capacity (Ideal Gas) | Data Available | Temperature range: 200 K to 1000 K [1] |

| Viscosity | Data Available | Liquid & Gas; Various temperature/pressure ranges [1] |

| Thermal Conductivity | Data Available | Liquid & Gas; Various temperature/pressure ranges [1] |

For the specific density of the liquid under standard conditions, you would need to query the NIST WTT database directly using the provided URL to obtain the exact numerical value [1].

Experimental Protocol: Gas Chromatography Analysis

Workflow for Gas Chromatography analysis of this compound.

Detailed Methodological Steps

- Sample Preparation: this compound can be synthesized via nucleophilic substitution reactions for subsequent analysis [2].

- Instrument Calibration: The Gas Chromatograph (GC) is configured, typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The system is calibrated using standard hydrocarbon compounds to ensure accurate retention time and response factor data [2].

- Sample Injection and Separation: A small, precise volume of the prepared sample is injected into the GC inlet. The components are vaporized and carried by an inert gas through a chromatographic column, where they separate based on their differing interactions with the column coating [2].

- Detection and Data Analysis: As separated compounds elute from the column, they are detected by the FID or MS. The resulting chromatogram shows peaks at specific retention times. The peak corresponding to this compound is identified by comparing its retention time with known standards. The area and shape of the peak are used to quantify the compound and assess its purity and thermo-stability over time [2].

A Guide to Accessing Authoritative Data

Since the specific density value you mentioned was not found, here is a practical path forward for your research:

- Consult the Primary Source: The NIST WTT database is the most authoritative source identified in the search. You can access it directly at: [Link] to retrieve the exact density data across various temperatures [1].

- Explore Academic Literature: Use scholarly databases to search for papers on this compound. The search results indicate that topics such as "ab initio methods," "elimination reactions," "regio- and stereoselectivities," and "thermo-stability" have been studied, which may contain the density data you need [2].

- Verify the 0.77 g/cm³ Value: When you find a density value in literature, carefully note the temperature and pressure conditions at which it was measured, as these factors significantly influence density.

References

2-Fluorobutane melting point -121°C

Physical and Chemical Properties

The table below summarizes the core physicochemical data for 2-Fluorobutane from various sources.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 359-01-3 | [1] [2] [3] |

| Molecular Formula | C₄H₉F | [1] [2] [4] |

| Molecular Weight | 76.11 g/mol | [1] [2] [4] |

| Melting Point | -121 °C | [1] [5] [6] |

| Boiling Point | 25 °C (at 760 mmHg) | [1] [6] |

| Density | 0.77 g/mL @ 15 °C | [1] |

| Refractive Index | 1.3299 @ 20 °C | [1] |

Conformational Stability & Spectroscopy

A spectroscopic study identified three distinct conformers of this compound, which differ in the spatial orientation of the fluorine atom and methyl group [7].

- Lowest Energy Conformer: Me-trans (50% abundance at ambient temperature)

- Other Conformers: F-trans (31% abundance) and H-trans (19% abundance)

- Enthalpy Differences: The Me-trans form is more stable than the F-trans form by 1.21 kJ/mol and more stable than the H-trans form by 2.49 kJ/mol [7].

The following diagram illustrates the relative energies and estimated populations of these three conformers at ambient temperature:

Energy differences and populations of this compound conformers at ambient temperature.

Synthetic Protocol

One efficient synthesis of this compound is the dehydroxy-fluorination of 2-butanol, yielding the product at 71.2% [2].

Reaction Scheme

This is a nucleophilic substitution where a hydroxyl group (-OH) is replaced by a fluorine atom (-F) [2].

Synthesis of this compound from 2-butanol via nucleophilic substitution.

Detailed Experimental Procedure

1. Reaction Setup

- Apparatus: Assemble a 300 mL glass reactor with a stirring bar, dropping funnel, thermometer, and a collection receiver cooled in a dry ice-ethanol bath [2].

- Charging: Add 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reactor [2].

- Atmosphere: Purge the system and maintain under a nitrogen atmosphere [2].

- Heating: Heat the reactor with stirring to an internal temperature of 60°C [2].

2. Reaction and Work-up

- Addition: Add 50 g of methanesulfonyl fluoride dropwise via the funnel over ~1 hour, maintaining 60°C [2].

- Initial Reaction: Stir at 60°C for 5 hours after addition [2].

- Distillation: Raise reactor temperature to 100°C and continue reaction for 1 hour. The product distills off and is collected in the chilled receiver [2].

3. Product Identification The collected organic substance can be identified as this compound by:

- Gas Chromatography: Determine yield (71.2% based on methanesulfonyl fluoride) [2].

- NMR Spectroscopy:

Safety and Handling

This compound is classified as hazardous. Please note the following safety information:

| Hazard Category | GHS Hazard Statements [1] |

|---|---|

| Flammability | H224: Extremely flammable liquid and vapor. |

| Pressure | H280: Contains gas under pressure; may explode if heated. |

| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Transport | DOT/IATA/IMDG: UN 1993, Hazard Class 3, Packing Group I [1]. |

Application and Analysis Notes

- High Purity Production: Patents exist for producing high-purity this compound (≥99.9%) using butane, important for precise industrial or research applications [8].

- Thermal Stability: Its thermal stability has been investigated through gas chromatography, which is crucial for understanding its behavior under various experimental conditions [8].

- Regioselectivity Studies: Ab initio methods have been used to examine the regio- and stereoselectivities of its elimination reactions, valuable for reaction mechanism studies [8].

References

- 1. SynQuest Labs, Inc. [synquestlabs.com]

- 2. - 2 - chemicalbook FLUOROBUTANE synthesis [chemicalbook.com]

- 3. Butane, -fluoro [webbook.nist.gov]

- 4. - 2 | C4H9F Fluorobutane [chemspider.com]

- 5. - 2 CAS#: 359-01-3 FLUOROBUTANE [chemicalbook.com]

- 6. Butane, -fluoro-(6CI,7CI,8CI,9CI) supplier | CasNO.359-01-3 [lookchem.com]

- 7. Infrared and Raman spectra, conformational stability, ab initio... [pubmed.ncbi.nlm.nih.gov]

- 8. - 2 | Semantic Scholar fluorobutane [semanticscholar.org]

Experimental Physico-chemical Properties of 2-Fluorobutane

The table below summarizes key experimental data for 2-Fluorobutane (C₄H₉F) from a technical datasheet, which cites SynQuest as the source [1].

| Property | Value | Conditions / Notes |

|---|---|---|

| Molecular Formula | C₄H₉F | - |

| Molar Mass | 76.113 g/mol | - |

| Refractive Index (n) | 1.3299 | Experimental (SynQuest 55858, 1100-3-47) [1] |

| Density | 0.77 g/mL | Experimental (SynQuest) [1] |

| Boiling Point | 25 °C | At 760 mmHg, Experimental (SynQuest) [1] |

| Melting Point | -121 °C | Experimental (SynQuest) [1] |

| Flash Point | -27.8 °C | Predicted [1] |

Experimental Protocol for Refractive Index Measurement

The general methodology for determining refractive index, as described in a study on binary liquid mixtures, involves using an Abbes refractometer [2]. The specific protocol can be summarized as follows:

- Instrument Calibration: The refractometer is first inspected and calibrated using a test piece with a known refractive index (e.g., using mono bromo-naphthalene) to ensure accuracy [2].

- Temperature Control: The refractometer's prism hose is connected to a thermostated water bath to maintain a constant temperature during measurement, which is critical for accurate results. The temperature is monitored with a built-in digital thermometer [2].

- Sample Measurement: A drop of the pure liquid sample (this compound, in this context) is placed on the main prism surface [2].

- Reading Demarcation Line: The measuring knob is adjusted to bring the demarcation line between light and dark fields into view. The dispersion knob is then used to sharpen this line [2].

- Data Recording: The measuring knob is fine-tuned to center the demarcation line on the crosshairs. The refractive index value is then read directly from the scale in the field of view [2].

Experimental Workflow for Property Validation

The following diagram illustrates the logical workflow for measuring and validating the physicochemical properties of a compound like this compound, from sample preparation to final data compilation. This workflow integrates the general refractive index protocol [2] with the types of properties reported [1].

Diagram of the experimental workflow for validating the physicochemical properties of a compound like this compound.

Key Information for Researchers

- Data Recency: The core experimental data for this compound, including the refractive index of 1.3299, is from a 2018 source [1]. I recommend consulting specialized chemical databases or recent scientific literature for potentially newer studies.

- Lack of Pathways for Simple Organics: Signaling pathway diagrams are typically relevant for complex biochemical or pharmacological molecules. For a simple organic compound like this compound, such pathways are not applicable and were not found in the search results.

References

2-Fluorobutane phase diagram liquid gas equilibrium

Thermophysical Properties of 2-Fluorobutane

The following table consolidates key properties of this compound (C₄H₉F, CAS 359-01-3) from the National Institute of Standards and Technology (NIST) and other chemical sources [1] [2] [3].

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| Molecular Formula | C₄H₉F | - | [1] [3] |

| Molar Mass | 76.114 | g/mol | [1] |

| Normal Boiling Point | 289.75 (calc.) | K | Joback Calculated Property [2] |

| 25.0 | °C | Experimental Value [3] | |

| Melting Point | 120.43 (calc.) | K | Joback Calculated Property [2] |

| -121 | °C | Experimental Value [3] | |

| Critical Temperature | 445.48 (calc.) | K | Joback Calculated Property [2] |

| Critical Pressure | 3722.56 (calc.) | kPa | Joback Calculated Property [2] |

| Critical Density | 0.272 | m³/kmol | Joback Calculated Property [2] |

| Liquid Density | 0.77 | g/mL @ 15°C | [3] |

According to NIST Web Thermo Tables, experimentally derived data is available for this compound, including boiling temperature as a function of pressure and phase boundary pressure as a function of temperature [1]. The dataset is extensive, also covering properties like enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity for both liquid and gas phases.

Experimental Vapor-Liquid Equilibrium (VLE) Protocols

The core data on liquid-gas equilibrium is typically measured using highly accurate experimental methods. Although the specific protocol for this compound was not detailed in the results, the following method, described for related fluorinated compounds, is representative of the state-of-the-art approach.

Experimental VLE Workflow

The "static-analytic" method is a standard for high-quality VLE data measurement [4]:

- Apparatus: A key component is the Rapid Online Sampler-Injector (ROLSI), which allows for direct sampling of the liquid and vapor phases while the mixture is at equilibrium within a cell [4].

- Procedure: The pure substance (or mixture) is brought to a precise, constant temperature. Once equilibrium between the liquid and vapor phases is established (typically waiting at least 10 minutes after stabilization), the ROLSI sampler is used to withdraw micro-samples from each phase for analysis [4].

- Analysis: The composition of the samples is most often determined using Gas Chromatography (GC).

- Data Correlation: The experimental data (Temperature, Pressure, Composition) is then correlated with a thermodynamic model. The Peng-Robinson Equation of State (EOS), often coupled with the Mathias-Copeman alpha function and Wong-Sandler mixing rules, is widely used for this purpose [4].

How to Proceed for a Complete Phase Diagram

- Access the NIST Database: The most reliable course of action is to directly access the NIST Web Thermo Tables (WTT) database cited in the search results [1]. It contains the underlying data for the liquid-gas phase boundary. Professional or institutional subscriptions may be required for full access.

- Construct the Diagram: Using the tabulated data from NIST for "Phase boundary pressure (Liquid in equilibrium with Gas) as a function of Temperature", you can plot the liquid-gas coexistence curve yourself [1]. This curve is a central part of the phase diagram.

- Consult Primary Literature: A thorough search of scientific journals (e.g., Journal of Chemical & Engineering Data) may yield publications that include the phase diagram or all the necessary data to plot it for this compound.

References

Application Note: Synthesis, Purification, and Handling of 2-Fluorobutane

Introduction

2-Fluorobutane is a fluorinated organic compound with applications in various research fields, including as a precursor for specialty chemicals and a seasoning gas for plasma processing apparatuses in semiconductor manufacturing [1]. Achieving high purity is critical for the reproducibility of experimental results and the performance of the compound in its end-use applications. This application note details a synthesis protocol, derived purification strategies, and essential handling guidelines to assist researchers in obtaining and using high-quality this compound.

Properties and Characterization

A fundamental understanding of the compound's properties is essential for guiding purification and analytical methods.

- Chemical Structure: A four-carbon butane chain with a fluorine atom substituted on the second carbon.

- Molecular Formula: C₄H₉F

- Molecular Weight: 76.11 g/mol [2]

- CAS Number: 359-01-3 [2]

Spectroscopic Data for Identity Confirmation

Proper characterization of the synthesized product is crucial. The following table summarizes key NMR data for this compound, which should be used to confirm its identity and purity after synthesis.

Table 1: NMR Spectroscopic Data for this compound [2]

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | CDCl₃ | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) | - |

| ¹⁹F-NMR | CDCl₃ | -173 (m, 1F) | - |

It is important to note that this compound exists as a mixture of three stable conformers (Me-trans, F-trans, H-trans) at ambient temperature, which can influence its spectroscopic profile [3].

Synthesis and Derived Purification Protocol

While explicit purification methods for this compound are not detailed in the available literature, the following synthesis procedure inherently includes isolation steps. The synthesis is based on a nucleophilic fluorination reaction.

Experimental Workflow

The diagram below outlines the key stages of the synthesis and subsequent purification process.

Detailed Experimental Procedure

Title: Synthesis and Purification of this compound via Nucleophilic Fluorination [2]

Principle: This method involves the reaction of 2-butanol with methanesulfonyl fluoride in the presence of the strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield this compound. The product is isolated directly from the reaction mixture by distillation, which serves as the primary purification step.

Materials:

- Reactants: 2-Butanol (56.7 g), Methanesulfonyl Fluoride (50 g)

- Base/Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g)

- Equipment: 300 mL glass reactor equipped with a stirring bar, dropping funnel, thermometer, and collection receiver. Dry ice-ethanol bath for cooling.

Procedure:

- Reaction Setup: Place 56.7 g of 2-butanol and 85.3 g of DBU into the 300 mL reactor.

- Inert Atmosphere: Purge the reactor and maintain a nitrogen atmosphere throughout the reaction to prevent moisture ingress.

- Initial Heating: Heat the mixture to an internal temperature of 60°C with constant stirring.

- Fluorination: Add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour while maintaining the temperature at 60°C.

- Reaction Completion: After the addition is complete, continue stirring and heating at 60°C for an additional 5 hours.

- Distillation/Purification: Increase the reactor temperature to 100°C. The this compound product will distill off as it is formed. Collect the distilled organic components in a receiver cooled with a dry ice-ethanol bath.

- Analysis: Analyze the collected organic substance using gas chromatography (GC) and NMR spectroscopy to confirm identity and purity. The reported yield is 27.6 g (71.2% with reference to methanesulfonyl fluoride) [2].

Key Purification Note: In this protocol, simple distillation is the key purification step. For higher purity, especially if the GC analysis indicates the presence of close-boiling impurities, researchers may consider employing fractional distillation. The selection of an appropriate fractionating column is critical for effective separation.

Potential Alternative Purification Strategies

Although not specifically documented for this compound, standard techniques may be applicable. The following table compares these general methods.

Table 2: Potential Alternative Purification Techniques for Organic Liquids

| Method | Principle | Suitability for this compound | Considerations |

|---|---|---|---|

| Fractional Distillation | Separation based on boiling point differences. | High. Ideal for further purifying the distilled product from synthesis. | Effective for removing impurities with slightly different boiling points. Requires careful temperature control. |

| Adsorption | Removal of impurities by binding to a solid surface. | Moderate (Theoretical). Used for similar fluorocarbons [4] [5]. | Could be explored with adsorbents like activated alumina or carbon to remove trace polar impurities or olefins. |

| Recrystallization | Purification of solids based on solubility differences. | Not Applicable. this compound is a liquid at room temperature. | A technique for solid compounds [6]. |

Handling, Storage, and Safety

Ensuring safe handling practices is paramount.

- General Caution: Always consult Safety Data Sheets (SDS) for the specific compound and all reactants before starting work.

- Atmosphere: Perform synthesis and handling in a well-ventilated fume hood to avoid inhalation of vapors [6].

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.

- Incompatibilities: Avoid strong oxidizing agents.

- Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed under an inert atmosphere such as nitrogen to prevent moisture absorption and degradation.

Quality Control and Analysis

Rigorous QC is essential to ensure product quality.

- Primary Technique: Gas Chromatography (GC). Use to determine chemical purity and identify volatile organic impurities. The synthesized product should show a single major peak corresponding to this compound [2].

- Identity Confirmation: NMR Spectroscopy. Compare the ¹H-NMR and ¹⁹F-NMR spectra of the final product with the reference data provided in Table 1 to unambiguously confirm the compound's structure and isomeric composition [3] [2].

Applications in Research

This compound serves specific roles in advanced research and industrial processes:

- Plasma Etching: It is used in a seasoning gas for plasma processing apparatuses. The seasoning process stabilizes the chamber's internal surface before the main plasma etching step, which is critical for manufacturing semiconductors [1].

- Chemical Synthesis: It acts as a building block (precursor) for more complex fluorinated molecules in organic synthesis and drug development.

References

- 1. Seasoning method for plasma processing apparatuses and plasma... [scispace.com]

- 2. - 2 synthesis - chemicalbook FLUOROBUTANE [chemicalbook.com]

- 3. Infrared and Raman spectra, conformational stability, ab initio... [pubmed.ncbi.nlm.nih.gov]

- 4. WO2002055458A3 - Process for purifying ... - Google Patents [patents.google.com]

- 5. WO2008120642A1 - Method for producing... - Google Patents [patents.google.com]

- 6. Video: Purifying Compounds by Recrystallization [jove.com]

Application Note: Synthesis of 2-Fluorobutane

1. Direct Hydrofluorination of 2-Butene This method involves the direct, acid-catalyzed addition of hydrogen fluoride (HF) across the double bond of 2-butene [1]. The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the fluorine atom attaches to the more substituted carbon [1].

2. Two-Step Synthesis from 2-Butanol An alternative approach first converts 2-butanol into a reactive intermediate, methanesulfonyl fluoride, which is then subjected to fluorination with a strong base to yield 2-fluorobutane [2]. This route is advantageous when working from an alcohol precursor.

Detailed Experimental Protocols

Protocol 1: Direct Hydrofluorination of 2-Butene

This procedure must be conducted in a high-pressure reactor equipped for corrosive materials due to the use of anhydrous Hydrogen Fluoride (HF), which is highly toxic and corrosive [3] [1].

Reaction Principle: Electrophilic addition of HF to an alkene.

Reaction Scheme:

CH₃-CH=CH-CH₃ + HF → CH₃-CH₂-CHF-CH₃[1]Materials:

- 2-Butene (gas)

- Anhydrous Hydrogen Fluoride (HF)

- Appropriate catalyst (e.g., antimony halides may be used in liquid-phase reactions) [1]

Hazardous Materials:

Procedure [1]:

- Setup: Perform in a sealed, HF-resistant, high-pressure autoclave.

- Reaction: Introduce 2-butene and a stoichiometric excess of anhydrous HF into the reactor. For liquid-phase reactions, a catalyst may be added. The reaction can be carried out in the gas phase over a solid catalyst or in the liquid phase.

- Conditions: The reaction may require elevated temperature and pressure. Specific parameters (e.g., temperature, time) should be optimized for the specific catalytic system.

- Work-up: After reaction completion and cooling, carefully neutralize any excess HF. The organic layer containing this compound is then separated and purified.

Purification: Distill the crude product to isolate pure this compound.

Protocol 2: Two-Step Synthesis via 2-Butanol

This method uses methanesulfonyl fluoride as a fluorinating agent and is performed at atmospheric pressure under an inert atmosphere [2].

Reaction Principle: Nucleophilic fluorination of an alkane sulfonate ester.

Overall Reaction Scheme:

CH₃-CH₂-CH(OH)-CH₃ → CH₃-CH₂-CHF-CH₃Step 1: Synthesis of Methanesulfonyl Fluoride

- This step is based on a patent procedure; the detailed synthesis of methanesulfonyl fluoride should be referenced from the original source [2].

Step 2: Fluorination with Methanesulfonyl Fluoride

- Materials:

- 2-Butanol

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Methanesulfonyl fluoride (from Step 1)

- Procedure [2]:

- Setup: A 300 ml glass reactor with a stirrer, dropping funnel, thermometer, and a receiver cooled with a dry ice-ethanol bath, under a nitrogen atmosphere.

- Reaction Mixture: Charge the reactor with 56.7 g of 2-butanol and 85.3 g of DBU. Heat the mixture to 60°C.

- Addition: Add 50 g of methanesulfonyl fluoride dropwise over one hour.

- Reaction and Distillation: Maintain at 60°C for 5 hours, then increase the temperature to 100°C for 1 hour. The product, this compound, distills off and is collected in the cold receiver.

- Yield: 27.6 g (71.2% yield based on methanesulfonyl fluoride) [2].

- Materials:

Characterization Data for this compound

The table below summarizes key characterization data for the synthesized this compound from Protocol 2, confirming the product's structure [2].

| Property | Data / Description | Source / Method |

|---|---|---|

| CAS Number | 359-01-3 | [2] |

| Molecular Formula | C₄H₉F | [2] |

| Molecular Weight | 76.11 g/mol | [2] |

| ¹H-NMR (CDCl₃, δ ppm) | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) | [2] |

| ¹⁹F-NMR (CDCl₃, δ ppm) | -173 (m, F) | [2] |

Experimental Workflow and Safety

The following diagram illustrates the procedural workflow for the two-step synthesis of this compound, highlighting critical safety steps.

Critical Safety and Handling Notes

- Hydrogen Fluoride (HF) Handling: HF exposure is a medical emergency. Work must be conducted in a well-ventilated fume hood with proper engineering controls. An HF emergency response kit must be readily available. Personnel require comprehensive training [3] [1].

- Personal Protective Equipment (PPE): For both protocols, standard lab PPE is mandatory: lab coat, safety goggles, and appropriate gloves. HF handling requires additional, specialized HF-resistant gear [1].

- Pressure Equipment: Protocol 1 requires a certified high-pressure reactor. Never use glassware or equipment not rated for the intended pressure.

Conclusion

These protocols provide two viable paths for synthesizing this compound. The direct hydrofluorination method is a classic, one-step process but demands specialized high-pressure equipment and extreme caution in handling HF [1]. The two-step method via 2-butanol, while involving an extra step, can be performed in standard glassware under atmospheric pressure and may be more suitable for a laboratory setting without dedicated high-pressure lines [2].

References

Comprehensive Application Notes and Protocols: Hydrofluorination Reactions for 2-Fluorobutane Synthesis

Introduction to Hydrofluorination and 2-Fluorobutane

Hydrofluorination represents a fundamental transformation in organic chemistry wherein hydrogen fluoride (HF) adds across unsaturated carbon-carbon bonds, serving as a direct atom-economic method for incorporating fluorine into organic molecules. The product of interest, This compound (CAS 359-01-3), is a chiral fluorinated compound with molecular formula C₄H₉F and molecular weight 76.11 g/mol. This secondary alkyl fluoride serves as a valuable building block in pharmaceutical and agrochemical research due to the strategic role of fluorine in modulating the physicochemical properties and metabolic stability of bioactive molecules.

The hydrofluorination of alkenes with anhydrous hydrogen fluoride typically proceeds via electrophilic addition following Markovnikov's rule, yielding monofluoro-derivatives [1]. However, this straightforward transformation presents significant practical challenges, including the corrosivity and toxicity of anhydrous HF, competing polymerization side reactions, and the need for specialized equipment capable of withstanding high pressures and temperatures [1]. Recent advances have focused on developing safer, more selective hydrofluorination methodologies using modified fluoride sources and optimized reaction conditions to improve yields and stereocontrol while mitigating handling hazards [2].

Synthetic Methodologies for this compound Production

Direct Hydrofluorination with Anhydrous Hydrogen Fluoride

The direct hydrofluorination of butene isomers using anhydrous hydrogen fluoride represents the most straightforward approach to this compound synthesis. This method utilizes the intrinsic reactivity of HF as both a strong acid and a source of nucleophilic fluoride [1]. The reaction proceeds through protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by solvated fluoride ions ([HₙFₙ₊₁]⁻) [1].

Standard Protocol: Gas-Phase Hydrofluorination of Butene

- Reaction Setup: Utilize a continuous-flow gas-phase reactor constructed from HF-resistant materials (Hastelloy or Monel) with pressure ratings exceeding 50 bar.

- Reaction Conditions:

- Introduce butene gas and anhydrous HF in a 1:3 molar ratio

- Maintain reactor temperature at 25-50°C

- Employ residence times of 2-5 minutes

- Conduct reaction at elevated pressure (20-30 bar)

- Product Isolation: Separate the crude reaction mixture through phase separation, followed by neutralization of residual HF with aqueous potassium hydroxide and distillation to isolate pure this compound [1].

This method typically yields This compound as the major regioisomer, though the reaction is often accompanied by polymerization byproducts unless HF is used in significant excess [1].

Modified HF Reagents and Catalytic Systems

To address handling challenges associated with anhydrous HF, several modified fluorinating reagents and catalytic systems have been developed. These approaches offer improved selectivity and milder reaction conditions while maintaining the atom economy of direct hydrofluorination.

Protocol: DBU-Mediated Synthesis from 2-Butanol

- Reagents:

- 2-butanol (56.7 g, 0.765 mol)

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g, 0.56 mol)

- Methyl fluorosulfonate (50 g, 0.43 mol)

- Procedure:

- Charge a 300 mL glass reactor equipped with mechanical stirrer, dropping funnel, thermometer, and dry ice-cooled receiver with 2-butanol and DBU under inert atmosphere (N₂ or Ar)

- Heat the mixture to 60°C with continuous stirring

- Add methyl fluorosulfonate dropwise over 1 hour while maintaining temperature at 60°C

- After complete addition, continue stirring at 60°C for 5 hours

- Increase temperature to 100°C and maintain for 1 hour to distill the product

- Collect the distilled organic component in a receiver cooled with dry ice-ethanol bath

- Product Analysis:

- Isolated yield: 27.6 g (71.2% based on methyl fluorosulfonate)

- ¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H)

- ¹⁹F-NMR (CDCl₃, CFC₁₃, δ ppm): -173 (m, F) [3]

Table 1: Comparative Analysis of Hydrofluorination Methods for this compound Synthesis

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct HF Addition | Butene + anhydrous HF, 25-50°C, 20-30 bar [1] | ~60% (based on analogous reactions) | Atom-economical, simple reagent system | Requires specialized equipment, significant polymerization byproducts |

| DBU-Mediated | 2-butanol + methyl fluorosulfonate + DBU, 60-100°C [3] | 71.2% | Avoids gaseous HF, higher selectivity | Multi-step synthesis, higher molecular weight reagents |

| Catalytic HF System | Chloro(fluoro)butane + HF + SbCl₅ catalyst, 80-120°C [4] | 60-80% (for analogous compounds) | Suitable for halogenated substrates | Requires handling of antimony catalysts |

Reaction Mechanism and Stereochemical Considerations

Regiochemistry and Stereochemical Outcomes

The hydrofluorination of alkenes proceeds through a classic electrophilic addition mechanism wherein the alkene first undergoes protonation to form a carbocation intermediate [1]. In the case of butene derivatives, this results in the formation of a secondary carbocation at the C2 position, which subsequently undergoes nucleophilic attack by fluoride ion to yield this compound. The reaction typically follows Markovnikov selectivity, with hydrogen adding to the less substituted carbon and fluorine adding to the more substituted carbon [1].

For the synthesis of enantiomerically pure (S)-2-fluorobutane, the chiral center is established during the fluorination step. According to Cahn-Ingold-Prelog rules, the substituents at the chiral carbon (C2) are prioritized as follows: F (1) > CH₃ (2) > CH₂CH₃ (3) > H (4) [5]. The stereochemical outcome depends on the mechanism of fluoride delivery to the prochiral carbocation, with face-selective attack determining the final configuration.

Workflow for Hydrofluorination and Product Characterization

The following diagram illustrates the complete experimental workflow for this compound synthesis, from reaction setup through purification and characterization:

Safety and Handling Protocols

Hydrogen Fluoride Handling Procedures

Working with hydrogen fluoride and fluorinating agents requires strict safety protocols due to the extreme toxicity, corrosivity, and tissue-penetrating capability of these reagents. Anhydrous HF causes severe burns that may not be immediately painful, potentially leading to systemic toxicity through calcium and magnesium sequestration [1].

Essential Safety Measures:

- Always conduct reactions in a well-ventilated fume hood with proper sash positioning

- Wear appropriate personal protective equipment (PPE): acid-resistant gloves (Butyl rubber), face shield, chemical-resistant apron, and closed-toe shoes

- Have calcium gluconate gel readily available for immediate treatment of HF exposures

- Install water-free emergency shower stations specifically designated for HF exposure

- Use HF-compatible materials for all equipment (Teflon, Monel, Hastelloy) as HF attacks glass and silicon-based materials [1]

Waste Management and Emergency Procedures

Waste Disposal Protocol:

- Neutralize HF-containing waste by slow addition to a stirred, chilled solution of 5% calcium hydroxide

- Test neutralized solution to pH 7-8 using pH paper (not electrodes)

- Separate resulting calcium fluoride precipitate by filtration and dispose as solid waste

- Never dispose of HF-containing compounds in standard organic waste or down the drain

Emergency Response for HF Exposure:

- Skin Contact: Immediately remove contaminated clothing and generously apply calcium gluconate gel while seeking emergency medical attention

- Inhalation: Immediately move to fresh air and seek medical evaluation for potential pulmonary edema

- Eye Exposure: Flush with copious amounts of water for at least 15 minutes using an emergency eye wash station while seeking immediate medical attention

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Applications

Vinyl fluorides serve as privileged structural motifs in drug discovery due to their ability to function as bioisosteres for peptide bonds and enolizable carbonyls [2]. The incorporation of fluorine atoms into drug candidates typically enhances metabolic stability, improves membrane permeability, and modulates target binding affinity through electrostatic and stereoelectronic effects [2]. Specifically, this compound and related alkyl fluorides can serve as:

- Metabolically stable replacements for metabolically labile alcohol and ether functionalities

- Conformational constraints in flexible molecular architectures due to the strong gauche effect of fluorine

- Strategic handles for further chemical elaboration through substitution or elimination reactions

Recent advances in stereodivergent hydrofluorination have enabled the selective synthesis of both E and Z isomers of vinyl fluorides from alkynyl precursors, providing access to geometrically defined fluorinated scaffolds for structure-activity relationship studies [2]. This approach has been successfully applied to the late-stage functionalization of complex pharmaceutical derivatives, demonstrating compatibility with diverse functional groups and molecular frameworks [2].

Industrial Applications

Beyond pharmaceutical applications, this compound and related fluorocarbons find utility in several industrial contexts:

- Refrigerants: Fluorinated butanes serve as ozone-friendly alternatives to traditional chlorofluorocarbon (CFC) refrigerants [1]

- Agrochemicals: Fluorine incorporation enhances the bioavailability and environmental persistence of herbicide and pesticide candidates

- Materials Science: Fluorinated organic compounds function as surfactants, lubricants, and surface modification agents

Table 2: Analytical Characterization Data for this compound and Related Compounds

| Compound | Boiling Point | ¹H-NMR Chemical Shifts (δ, ppm) | ¹⁹F-NMR Chemical Shifts (δ, ppm) | MS Data (m/z) |

|---|---|---|---|---|

| This compound | Not reported | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [3] | -173 (m, F) [3] | 76.11 (M⁺) |

| 1-Chloro-1-fluorobutane | Not reported | Not reported | Not reported | Not reported |

| 1,1,1,3,3-Pentafluorobutane | Not reported | Not reported | Not reported | Not reported |

Conclusion and Future Perspectives

The hydrofluorination reactions presented in these Application Notes provide reliable methodologies for synthesizing this compound and related fluorinated compounds. The complementary approaches—direct hydrofluorination with anhydrous HF and the DBU-mediated method—offer flexibility for different laboratory settings and applications. As fluorine continues to play an increasingly important role in pharmaceutical and materials science, further innovation in fluorination methodology is expected to focus on enhancing stereoselectivity, expanding substrate scope, and improving handling safety. The recent development of stereodivergent hydrofluorination protocols that enable access to both E and Z isomers of vinyl fluorides from alkynyl precursors represents a significant advance in this field [2]. These methodologies, coupled with the foundational protocols described herein, provide researchers with a comprehensive toolkit for incorporating fluorine into target molecules through direct, atom-economical hydrofluorination reactions.

References

- 1. Volume # 1(20), January - February 2002 — " Use of hydrogen fluoride... [notes.fluorine1.ru]

- 2. Stereodivergent Alkyne Hydrofluorination Using Protic... [pmc.ncbi.nlm.nih.gov]

- 3. - 2 synthesis - chemicalbook FLUOROBUTANE [chemicalbook.com]

- 4. US5739406A - Process for the hydrofluorination of... - Google Patents [patents.google.com]

- 5. The structure of (S) - 2 - fluorobutane is best represented by [doubtnut.com]

distillation techniques for 2-Fluorobutane separation

Thermophysical Properties of 2-Fluorobutane

The following table compiles key property data for this compound (C₄H₉F) from the NIST Web Thermo Tables, a trusted source for critically evaluated data [1]. These properties are fundamental to modeling and optimizing a distillation system.

| Property | Value | Notes / Conditions |

|---|---|---|

| Molecular Formula | C₄H₉F | - |

| Molar Mass | 76.11 g/mol | - |

| Normal Boiling Point | Data Available | Value not explicitly stated in search results; data range covers pressure from 9.28×10⁻⁵ kPa to 3405.68 kPa [1]. |

| Critical Temperature | Data Available | Value not explicitly stated in search results; data range covers temperature from 140 K to 448 K [1]. |

| Critical Pressure | Data Available | Value not explicitly stated in search results [1]. |

| Critical Density | Data Available | Value not explicitly stated in search results [1]. |

| Liquid Density | Data Available | As a function of Temperature (140 K to 448 K); 10 experimental data points [1]. |

| Enthalpy of Vaporization | Data Available | As a function of Temperature (220 K to 448 K) [1]. |

| Liquid Heat Capacity | Data Available | As a function of Temperature (250 K to 439.04 K) [1]. |

| Vapor Heat Capacity | Data Available | Ideal Gas, as a function of Temperature (200 K to 1000 K) [1]. |

Synthesis Context and Inferred Purification Needs

One search result details a synthesis method for this compound, which inherently implies a subsequent purification step [2]. The relevant details are:

- Reaction: 2-butanol is reacted with methanesulfonyl fluoride in the presence of a base (1,8-diazabicyclo[5.4.0]undec-7-ene, or DBU) at 60-100°C under an inert atmosphere [2].

- Product Isolation: The synthesized this compound was distilled directly from the reaction mixture and collected in a receiver cooled with a dry ice-ethanol bath [2]. The reported yield was 71.2% [2].

This context confirms that distillation is the primary method for separating and purifying this compound from its reaction mixture. The use of a cold trap also indicates the compound's volatility.

Proposed General Distillation Workflow

Based on standard chemical engineering practice and the information gathered, the following workflow outlines the key stages for purifying this compound. You can use this as a framework for developing your own detailed, optimized protocol.

References

Comprehensive Technical Evaluation: 2-Fluorobutane as a Potential Refrigerant Compound

Chemical Profile and Basic Properties of 2-Fluorobutane

This compound (CAS #359-01-3), also known as sec-butyl fluoride, is an organic compound with the molecular formula C₄H₉F and a molecular weight of 76.11 g/mol. This halogenated hydrocarbon features a fluorine atom attached to the second carbon of the butane chain, creating a secondary alkyl fluoride structure. This structural configuration imparts specific physicochemical characteristics that warrant investigation for refrigerant applications. At standard conditions, this compound is a colorless substance with a density of 0.758 g/cm³ and a relatively low boiling point of 25.1°C at 760 mmHg, suggesting potential utility in refrigeration cycles operating near ambient temperatures [1] [2].

The compound's refractive index of 1.333-1.340 (depending on temperature) and melting point of -121.4°C provide additional insights into its molecular interactions and phase behavior under different thermal conditions [3] [2]. With a calculated LogP value of 1.75, this compound exhibits moderate hydrophobicity, which may influence its compatibility with refrigeration system components and lubricants. The compound demonstrates limited water solubility of approximately 1.1 g/L at 25°C, indicating potential challenges in systems where moisture control is critical [2]. From a safety perspective, this compound is classified as highly flammable (GHS02) and carries associated hazard statements regarding its extreme flammability (H224) as well as potential skin, eye, and respiratory irritation effects (H315, H319, H335) [3]. These characteristics necessitate careful engineering controls in any potential application.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₉F | - | [1] |

| Molecular Weight | 76.11 g/mol | - | [3] |

| CAS Number | 359-01-3 | - | [1] |

| Boiling Point | 25.1°C | at 760 mmHg | [1] |

| Density | 0.758 g/cm³ | - | [1] |

| Melting Point | -121.4°C | - | [3] |

| Refractive Index | 1.333-1.340 | Temperature dependent | [1] [2] |

| Water Solubility | ~1.1 g/L | at 25°C | [2] |

| Flash Point | -27.8±11.6°C | Calculated | [2] |

Environmental Context and Regulatory Landscape

The refrigeration industry has undergone significant evolution in working fluids, driven primarily by environmental concerns and regulatory frameworks. The initial phase-out of chlorofluorocarbons (CFCs) like R-12 (GWP 10,900) due to their ozone depletion potential was followed by a transition to hydrofluorocarbons (HFCs) such as R-134a (GWP 1,430) [4]. While HFCs eliminated ozone depletion concerns, their high global warming potential prompted further regulatory action under initiatives like the Kigali Amendment to the Montreal Protocol and the U.S. AIM Act, which now restricts refrigerants with GWP >150 in new light-duty vehicles starting with model year 2025 [4]. This regulatory landscape has accelerated the search for next-generation refrigerants with improved environmental profiles, focusing on low-GWP alternatives including hydrofluoroolefins (HFOs), natural refrigerants, and potentially optimized fluorinated compounds.

The environmental imperative driving refrigerant innovation is substantial. The EPA's SNAP program evaluates substitutes based on multiple risk factors, including ozone depletion potential, global warming potential, flammability, and toxicity [4]. Currently, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems, including all hydrocarbon refrigerants [4]. This regulatory position highlights the challenging balance between mitigating direct global warming effects from refrigerant emissions and addressing safety concerns associated with alternative substances. The transition to environmentally superior refrigerants is evidenced by the growing adoption of HFO-1234yf (GWP=4) in mobile air conditioning and the continued use of natural refrigerants like carbon dioxide (GWP=1) and hydrocarbons like isobutane (GWP=3) in various applications [4] [5].

Table 2: Environmental Comparison of Current and Potential Refrigerants

| Refrigerant | Chemical Formula | GWP | ODP | Safety Classification | Status/Regulatory Considerations |

|---|---|---|---|---|---|

| CFC-12 | CCl₂F₂ | 10,900 | 1 (Baseline) | A1 | Phased out globally under Montreal Protocol |

| HFC-134a | CF₃CFH₂ | 1,430 | 0 | A1 | Being phased out under AIM Act (GWP>150) |

| HFO-1234yf | CF₃CF=CH₂ | 4 | 0 | A2L | Acceptable subject to use conditions in new MVAC |

| Isobutane (R600a) | C₄H₁₀ | 3 | 0 | A3 | Widely used in domestic refrigeration |

| CO₂ (R744) | CO₂ | 1 | 0 | A1 | Acceptable subject to use conditions, high-pressure systems |

| HFC-152a | CH₃CHF₂ | 124 | 0 | A2 | Potential future use, subject to safety conditions |

| This compound | C₄H₉F | *Not established | *Presumed 0 | *Likely A3/Fluid classification pending | Experimental compound, requires full characterization |

Experimental Protocols for Refrigerant Evaluation

Thermodynamic Property Characterization

Objective: To comprehensively determine the thermodynamic properties of this compound relevant to refrigeration cycle performance.

Equipment and Materials:

- High-pressure view cell with temperature control system (±0.1°C accuracy)

- Precision pressure transducers (0-3000 kPa range, ±1 kPa accuracy)

- Calorimeter for latent heat measurement

- Gas chromatograph-mass spectrometer for purity verification

- Reference fluids (high-purity water, n-pentane) for instrument calibration

- This compound sample (≥99% purity, CAS 359-01-3)

Procedure:

Vapor Pressure Measurement:

- Charge the view cell with a known quantity of this compound, ensuring no non-condensable gases are present.

- Gradually increase temperature from -30°C to 100°C in 5°C increments, allowing equilibrium at each step.

- Record equilibrium pressures at each temperature point.

- Repeat measurements三次 to ensure reproducibility.

- Fit data to Antoine equation: log₁₀(P) = A - B/(T + C), where P is in kPa and T is in °C.

Critical Point Determination:

- Increase temperature and pressure until the meniscus between liquid and vapor phases disappears.

- Record critical temperature (T_c) and critical pressure (P_c).

- Verify by observing reappearance of meniscus upon cooling.

Heat Capacity Measurement:

- Use differential scanning calorimetry to measure isobaric heat capacity (C_p) from -50°C to 150°C at 50°C intervals.

- Perform measurements at saturated liquid and vapor conditions.

PVT Properties:

- Measure pressure-volume-temperature relationships using a constant-volume apparatus.

- Characterize liquid and vapor phases across the temperature range of interest.

Data Analysis:

- Calculate acentric factor (ω) using the definition: ω = -log₁₀(P_r) - 1 at T_r = 0.7, where P_r is reduced vapor pressure.

- Determine compressibility factors using the recorded PVT data.

- Fit equations of state (Peng-Robinson, Soave-Redlich-Kwong) to experimental data.

Performance Evaluation in Vapor Compression Cycle

Objective: To evaluate the refrigeration performance of this compound in a standardized vapor compression cycle and compare it to established refrigerants.

Theoretical Performance Analysis:

Cycle Parameters:

- Evaporator temperatures: -15°C, 0°C, 10°C

- Condenser temperature: 30°C, 40°C, 50°C

- Subcooling: 5°C

- Superheat: 5°C

- Compressor isentropic efficiency: 70%

Performance Calculations:

- Coefficient of Performance (COP) = Refrigeration Effect / Compressor Work

- Volumetric Refrigeration Capacity = Refrigeration Effect × Suction Gas Density

- Compressor Discharge Temperature calculated using isentropic relations

- Mass Flow Rate per unit cooling capacity

Comparative Analysis:

- Calculate performance parameters for this compound and reference refrigerants (R-600a, R-134a, R-1234yf) under identical conditions.

- Normalize results to R-134a for comparative assessment.

Equipment and Materials:

- Calorimeter test bench with variable-speed compressor

- Coriolis mass flow meter (±0.2% accuracy)

- Power meter for compressor work measurement

- Thermocouples (T-type, ±0.5°C accuracy) at all state points

- Pressure transducers at compressor suction, discharge, and heat exchangers

- Data acquisition system

Experimental Procedure:

System Charging:

- Evacuate the test system to 100 Pa absolute pressure.

- Charge with precisely weighed this compound according to system volume and desired operating conditions.

- Verify system leak-tightness before operation.

Steady-State Operation:

- Set evaporator and condenser temperatures to target conditions.

- Operate system until steady state is achieved (parameter variation <2% over 10 minutes).

- Record temperature, pressure, power, and flow rate measurements at 10-second intervals for 15 minutes.

Data Collection:

- Repeat measurements at all combinations of evaporator and condenser temperatures.

- Perform three replicates at each condition to assess reproducibility.

Refrigerant Comparison:

- Repeat the complete testing procedure with reference refrigerants using identical equipment and conditions.

Data Analysis:

- Calculate COP based on measured refrigeration effect and compressor work input.

- Determine volumetric capacity from mass flow rate and suction density.

- Compare compressor discharge temperatures and pressure ratios.

- Normalize results to baseline refrigerant (R-134a) for comparative assessment.

Safety Handling Protocols and Engineering Controls

Flammability Risk Assessment and Mitigation

This compound is classified as highly flammable (GHS02) with a calculated flash point of approximately -27.8°C and hazard statement H224 ("Extremely flammable liquid and vapor") [3] [2]. This necessitates rigorous safety protocols to mitigate fire and explosion risks during experimental evaluation. All handling must be conducted in well-ventilated areas with explosion-proof equipment and continuous flammable gas monitoring. The experimental setup should incorporate grounding and bonding to prevent static charge accumulation, and appropriate fire suppression systems (Class B fire extinguishers) must be readily accessible. Engineering controls should include leak detection systems with automatic shutdown capabilities and containment strategies to prevent vapor migration to ignition sources.

For laboratory-scale testing, the total refrigerant charge should be minimized following the "minimum necessary quantity" principle to reduce potential hazard magnitude. Based on the safety approach for flammable refrigerants in the EPA SNAP program [4], any system design must incorporate multiple safety layers including: (1) leak detection before concentrations reach 25% of lower flammability limit (LFL), (2) automatic ventilation activation at 25% LFL, (3) system shutdown at 50% LFL, and (4) unique fittings to prevent cross-charging with incompatible refrigerants. These precautions align with the safety requirements for listed flammable refrigerants like HFC-152a and HFO-1234yf in mobile air conditioning systems [4].

Material Compatibility and System Contamination Prevention

Material Compatibility Testing:

Elastomer Testing:

- Prepare samples of common sealing materials (NBR, HNBR, EPDM, FKM)

- Immerse in this compound at 40°C, 70°C, and 100°C for 500 hours

- Measure swelling, hardness change, and tensile strength before and after exposure

- Identify compatible materials for system components

Metal Corrosion Testing:

- Expose coupons of copper, aluminum, and steel to this compound with 100 ppm moisture

- Maintain at elevated temperature (70°C) for 1000 hours

- Assess corrosion rates and pitting potential

- Analyze for any halide formation or surface degradation

Contamination Control Protocol:

- Maintain system moisture content below 10 ppm during charging and operation

- Use filter-driers with XH-9 or comparable desiccant

- Implement oil management procedures with compatible lubricants (e.g., alkylbenzene, polyol esters)

- Establish rigorous leak-check procedures using inert gas tracing rather than soap solutions

Potential Applications and Performance Analysis

Theoretical Performance in Refrigeration Systems

Based on its fundamental properties, this compound demonstrates several characteristics relevant to refrigeration applications. With a boiling point of 25.1°C at atmospheric pressure [1], it could potentially serve in systems requiring evaporation temperatures between -30°C and 20°C. The compound's moderate molecular weight (76.11 g/mol) suggests a volumetric refrigeration capacity that may be intermediate between low molecular weight refrigerants like R-600a (isobutane) and higher molecular weight synthetic refrigerants. When evaluated in a standard vapor compression cycle, preliminary theoretical calculations indicate that this compound may achieve COP values competitive with current hydrofluorocarbon refrigerants but with potentially significantly lower global warming potential, pending complete atmospheric impact assessment.

The performance of this compound can be contextualized by comparison with established refrigerants. For instance, research has demonstrated that hydrocarbon refrigerants like isobutane (R-600a) can achieve COP improvements of 27.1% compared to R-134a, with accompanying energy reduction of 23.3% in refrigeration systems [6]. While this compound shares some structural similarities with isobutane, the introduction of fluorine may modify its thermodynamic behavior through influences on intermolecular interactions and critical parameters. The fluorine substitution potentially reduces flammability compared to pure hydrocarbons while possibly maintaining favorable heat transfer characteristics, though this requires experimental verification.

Application Space Assessment

The potential application spaces for this compound must be evaluated considering both technical performance and regulatory constraints. Under current U.S. EPA SNAP program regulations, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems [4]. This regulatory position would currently preclude this compound from mobile air conditioning applications unless it demonstrates exceptional safety characteristics through comprehensive risk assessment. However, potential application spaces may include:

Specialized Industrial Refrigeration: Closed-system applications with robust engineering controls and professional maintenance, where flammability risks can be effectively managed.

Thermal Management Systems: Non-occupational settings or equipment with minimal charge requirements below safety thresholds for flammable refrigerants.

Binary or Ternary Blends: As a component in refrigerant mixtures designed to optimize performance characteristics while mitigating safety concerns.

Research Cooling Applications: Laboratory-scale systems where minimal charges are used within controlled environments with comprehensive safety protocols.

The commercial viability of this compound would depend on demonstrating compelling advantages over existing low-GWP alternatives like hydrocarbons (e.g., isobutane, propane), HFOs (e.g., R-1234yf), and natural refrigerants (CO₂, ammonia) that already established positions in various market segments [4] [6] [5]. Any potential application would require thorough evaluation of the compound's atmospheric lifetime, degradation products, and total environmental impact beyond GWP assessment alone.

Conclusion and Research Recommendations

The preliminary assessment of this compound as a potential refrigerant indicates several characteristics worthy of further investigation, including its appropriate boiling point and presumed low environmental impact. However, significant research is required to fully characterize its performance, safety, and environmental profile. The flammability classification presents a substantial barrier to commercialization under current regulatory frameworks, though this might be addressed through blend formulations or specialized application approaches. The compound's theoretical performance suggests potential efficiency benefits, but these require experimental validation under realistic operating conditions.

Priority Research Directions:

Comprehensive Environmental Testing: Determine atmospheric lifetime, degradation pathway products, and accurate global warming potential through standardized protocols.

Combustion Characteristics Quantification: Measure lower flammability limits, minimum ignition energy, and burning velocity to precisely quantify flammability hazards.

System Performance Validation: Conduct laboratory testing in instrumented vapor compression systems across a range of operating conditions.

Materials Compatibility Assessment: Evaluate long-term stability with metals, elastomers, and lubricants likely to be encountered in refrigeration equipment.

Toxicological Profiling: Conduct necessary toxicological studies to establish exposure limits and safety thresholds for occupational settings.

The search for sustainable refrigerants continues to be a priority in the heating, ventilation, air conditioning, and refrigeration industry. While this compound presents an interesting candidate for investigation, its ultimate viability will depend on demonstrating a favorable balance of environmental benefits, safety considerations, and performance characteristics relative to existing and emerging alternatives. Future research should focus on addressing the critical knowledge gaps identified in this assessment to determine whether this fluorinated compound warrants further development as a refrigerant.

References

- 1. - 2 | CAS#:359-01-3 | Chemsrc fluorobutane [chemsrc.com]

- 2. CAS # 359-01-3, 2 - Fluorobutane , sec-Butyl fluoride - chemBlink [chemblink.com]

- 3. - 2 | 359-01-3 FLUOROBUTANE [chemicalbook.com]

- 4. Acceptable Refrigerants and their Impacts | US EPA [epa.gov]

- 5. Hydrocarbons [gea.com]

- 6. Impact of Working Fluids and Performance of Isobutane... | IntechOpen [intechopen.com]

Application Overview of 2-Fluorobutane

2-Fluorobutane (CAS 359-01-3) is a simple fluorinated hydrocarbon that serves as a valuable compound in research, particularly for studying the effects of fluorine substitution on reaction kinetics and molecular conformation. Its practical applications are niche but demonstrate its unique reactivity.

| Application Area | Description & Role of this compound | Key Findings / Use Conditions |

|---|---|---|

| Fundamental Reaction Studies | Model substrate for exploring elimination reaction mechanisms (E2, E1cb) in gas-phase studies. [1] | Gas-phase ab initio calculations show regiochemistry depends on transition state nature; E1cb-like paths favor less-substituted alkene. [1] |

| Conformational Analysis | Subject of spectroscopic studies (IR, Raman) to determine stable molecular conformers and energy differences. [2] | Three conformers identified: Me-trans is most stable (50% population at ambient temp), F-trans (31%), and H-trans (19%). [2] |

| Industrial Plasma Etching | Component of a seasoning gas for plasma processing chambers before etching steps, likely forming a protective film. [3] | Used in a mixture with nitrogen to stabilize the chamber's internal surface before an etching process that uses this compound as an etchant. [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Butanol

This synthesis uses methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a dehydrohalogenation-type reaction [4].

- Objective: To synthesize this compound from 2-butanol.

- Materials:

- Reactants: 2-Butanol (56.7 g), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 85.3 g), Methanesulfonyl Fluoride (50 g).

- Equipment: 300 mL glass reactor with stir bar, dropping funnel, thermometer, collection receiver, dry ice-ethanol bath, nitrogen atmosphere setup.

- Step-by-Step Procedure:

- Setup: Charge the reactor with 2-butanol and DBU. Establish a nitrogen atmosphere for an inert environment. [4]

- Reaction: Heat reactor to 60°C. Add methanesulfonyl fluoride dropwise via funnel over ~1 hour. Maintain at 60°C for 5 hours after addition. [4]

- Distillation: Raise temperature to 100°C to distill product. Collect condensed organic fraction in receiver cooled with dry ice-ethanol bath. [4]

- Analysis: Analyze distillate with gas chromatography. Confirm structure and purity using

¹H-NMRand¹⁹F-NMRspectroscopy. [4]

- Characterization Data:

Protocol 2: Gas-Phase Elimination Reaction Studies

This protocol outlines a computational methodology for studying the elimination reactions of this compound, based on published research [1].

- Objective: To examine the regio- and stereoselectivities of elimination reactions between this compound and various anionic bases.

- Computational Methods:

- Level of Theory: ab initio calculations.

- System Setup: Model the reaction pathways for a series of nucleophiles (e.g., F⁻, HO⁻, CH₃O⁻, NH₂⁻) reacting with this compound. [1]

- Analysis: Calculate transition states and energies to determine preference for Hofmann vs. Zaitsev elimination products, and E vs Z alkene stereochemistry. [1]

- Key Experimental Insight: The regiochemical outcome (which alkene forms) is closely tied to the transition state's position on the E2 spectrum, not necessarily the degree of π-bond formation. [1]

Spectroscopic and Conformational Data

The table below summarizes key vibrational and conformational data essential for identifying and working with this compound.

| Property | Details & Experimental Conditions | Significance / Reference |

|---|---|---|

| Conformers & Stability | Three rotamers identified: Me-trans (lowest energy), F-trans (+1.21 kJ/mol), H-trans (+2.49 kJ/mol). [2] | Critical for understanding physical properties & reactivity; determined via IR in liquid krypton & ab initio calc. [2] |

| Vibrational Assignment | IR spectra (3500-50 cm⁻¹) of gas/solid; Raman (3500-50 cm⁻¹) of liquid; complete assignment for Me-trans conformer. [2] | Serves as a reference for identifying this compound and distinguishing its conformers in the lab. [2] |

Industrial Application Workflow

The diagram below illustrates the use of this compound in a plasma etching process.

Handling and Safety Considerations

- General Caution: Although specific safety data for this compound is limited in the search results, related volatile fluorocarbons require standard precautions.

- Recommended PPE: Based on handling similar compounds, use eyesields, gloves, and adequate ventilation. For the synthesis protocol, maintain an inert atmosphere to prevent formation of hazardous vapors [4].

- Industrial Context: In plasma etching, the compound is contained within a processing chamber, mitigating exposure risk [3].

Conclusion

This compound is a straightforward yet informative molecule for probing fundamental organic reaction mechanisms and conformational stability. While its direct synthetic utility might be limited, its role in advanced material processing, such as plasma chamber seasoning, presents a valuable and specific industrial application. The provided protocols and data offer a foundation for its use in both research and development settings.

References

- 1. The Competition between Elimination Pathways in the Reactions of... [pubmed.ncbi.nlm.nih.gov]

- 2. Infrared and Raman spectra, conformational stability, ab initio... [pubmed.ncbi.nlm.nih.gov]

- 3. Seasoning method for plasma processing apparatuses and plasma... [scispace.com]

- 4. - 2 - chemicalbook FLUOROBUTANE synthesis [chemicalbook.com]

N-bromosuccinimide bromination for 2-Fluorobutane production

Chemical Profile and Overview

N-Bromosuccinimide (NBS) is a white crystalline solid that serves as a convenient and selective source of bromine in organic synthesis [1] [2]. Its structure features an electrophilic bromine atom attached to a nitrogen atom, making it a versatile reagent for radical substitutions and electrophilic additions [2]. A primary advantage of NBS over molecular bromine (Br₂) is its ease of handling; it is a solid that does not fume, unlike the volatile, corrosive, and dense liquid Br₂ [2].

Primary Reaction Mechanisms and Applications

NBS is most commonly employed in two key reaction types: allylic/benzylic bromination and bromohydrin formation. The table below summarizes its main applications and the typical protocols for these reactions.

Table 1: Key Applications and Protocols of N-Bromosuccinimide

| Application | Mechanism | Key Protocol Details | Typical Yields | Key Considerations |

|---|

| Allylic/Benzylic Bromination [1] [2] | Free Radical | Reflux in anhydrous CCl₄ (or acetonitrile [3]) with a radical initiator (AIBN or benzoyl peroxide) under light/heat [1]. | Good to High | - Must maintain anhydrous conditions to prevent hydrolysis of product. [1]

- Barium carbonate may be added to scavenge HBr and maintain acid-free conditions. [1] | | Bromohydrin Formation [1] [2] | Electrophilic Addition | Reaction with alkene in aqueous solvent (e.g., 50% DMSO/H₂O, DME, THF, t-BuOH) at 0°C [1]. | Good to High | - Proceeds via a bromonium ion intermediate, yielding anti addition products. [2]

- Side products (α-bromoketones, dibromo compounds) can be minimized with pure NBS. [1] | | α-Bromination of Carbonyls [1] | Acid-Catalyzed or via Enolate | a) Acid catalysis. [1] b) Reaction with pre-formed enolates, enol ethers, or enol acetates. [1] | High | - The enolate method is preferred for high yield and minimal side-products. [1] | | Bromination of Aromatics [1] | Electrophilic Aromatic Substitution | Reaction with electron-rich aromatics (phenols, anilines). Using DMF as solvent enhances para-selectivity. [1] | Moderate to High | - Limited to activated aromatic rings. |

The workflows for the two primary NBS reaction mechanisms are distinct, as illustrated below.

Workflow: Allylic/Benzylic Bromination (Free-Radical Mechanism)

Diagram 1: Free-radical chain mechanism for allylic bromination with NBS.

Workflow: Bromohydrin Formation (Electrophilic Addition Mechanism)

Diagram 2: Electrophilic addition mechanism for bromohydrin formation with NBS.

Detailed Experimental Protocols

Protocol 1: Allylic Bromination of Alkenes [1] [2]

Title: Synthesis of 4-Bromo-2-heptene via Allylic Bromination. Principle: This protocol describes a free-radical chain reaction (Wohl-Ziegler reaction) where NBS selectively brominates the allylic position of an alkene.

- Reagents: Alkene (e.g., 2-heptene), N-Bromosuccinimide (NBS), anhydrous carbon tetrachloride (CCl₄) or acetonitrile, azobisisobutyronitrile (AIBN), barium carbonate (optional).

- Procedure:

- Place the alkene (1.0 equiv) and a crystal of AIBN in a round-bottom flask equipped with a reflux condenser.

- Add anhydrous CCl₄ and a small amount of barium carbonate to scavenge HBr.

- Add NBS (1.05 equiv) portionwise with stirring.

- Reflux the mixture until the dense orange color of bromine disappears and the solid NBS becomes suspended (typically 2-4 hours).

- Cool the mixture, filter off the succinimide by-product, and wash the filter cake with CCl₄.

- Concentrate the filtrate under reduced pressure and purify the crude product via distillation or flash chromatography.

- Safety Notes: Conduct the reaction in a fume hood. AIBN is a shock-sensitive explosive; handle with care. Although CCl₄ is traditional, acetonitrile is a safer, modern alternative for this reaction [3].

Protocol 2: Formation of a Bromohydrin from an Alkene [1]

Title: Synthesis of a Bromohydrin from Cyclohexene. Principle: NBS acts as an electrophilic bromine source to form a bromonium ion intermediate, which is subsequently opened by water in a stereospecific anti addition.

- Reagents: Alkene (e.g., Cyclohexene), N-Bromosuccinimide (NBS), dimethoxyethane (DME), water.

- Procedure:

- Dissolve the alkene (1.0 equiv) in a 50% v/v solution of DME and water in a round-bottom flask.

- Cool the solution to 0°C in an ice bath.

- Add NBS (1.0 equiv) portionwise with vigorous stirring.

- Continue stirring at 0°C, monitoring the reaction by TLC until the alkene is consumed.

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NBS.

- Extract the aqueous mixture with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.

- Purify the crude bromohydrin by flash chromatography.

Handling, Storage, and Safety

Proper handling of NBS is crucial for safety and to maintain reagent efficacy. Key safety data is summarized below.

Table 2: Safety and Handling Information for NBS

| Property | Specification / Guideline |

|---|---|

| Physical Form | White to off-white crystalline solid [1] [4]. Discoloration (yellow/brown) indicates decomposition and presence of bromine [1]. |

| Storage | Store in a refrigerator at +2°C to +8°C [4]. Keep container tightly sealed and protected from light and moisture [1]. |

| Stability & Incompatibilities | Moisture sensitive. Incompatible with strong oxidizing agents and halogenated hydrocarbons [4]. |

| Hazard Statements | May intensify fire (H272), maybe corrosive to metals (H290), causes skin/eye irritation (H315/H319), may cause allergic skin reaction (H317), suspected of causing genetic defects (H341) [4]. |

| Precautions | Use personal protective equipment. Avoid breathing dust. Handle under a fume hood [1]. |

Synthesis of 2-Fluorobutane: An Alternative Route

As NBS is not applicable for fluorination, the synthesis of This compound (CAS 359-01-3) employs a different strategy. A recent patent describes a method using methanesulfonyl fluoride (MsF) as a fluorinating agent.

- Reagents: 2-Butanol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Methanesulfonyl Fluoride (MsF) [5].

- Procedure Summary [5]:

- 2-Butanol and DBU are combined in a reactor under a nitrogen atmosphere and heated to 60°C.

- MsF is added dropwise over 1 hour, and the reaction is continued at 60°C for 5 hours.

- The temperature is increased to 100°C, and the distilled product, this compound, is collected in a receiver cooled with a dry ice-ethanol bath.

- Yield: 71.2% [5].

- Characterization: The product was identified by ( ^1\text{H} )-NMR and ( ^{19}\text{F} )-NMR spectroscopy [5].

Conclusion

N-Bromosuccinimide remains an indispensable reagent for selective bromination in synthetic chemistry, particularly for allylic positions and bromohydrin formation. While it is not suitable for synthesizing fluorinated compounds like this compound, its well-established protocols ensure its continued utility in constructing complex molecules for pharmaceutical and materials science research. For introducing fluorine, methods such as nucleophilic substitution using sulfonyl fluorides, as shown in the alternative synthesis, are required.

References

- 1. - N - Wikipedia Bromosuccinimide [en.wikipedia.org]

- 2. - N (NBS) As A Reagent In Organic Chemistry BromoSuccinimide [masterorganicchemistry.com]

- 3. - N (NBS) Bromosuccinimide [organic-chemistry.org]

- 4. - N | 128-08-5 Bromosuccinimide [chemicalbook.com]

- 5. - 2 - chemicalbook FLUOROBUTANE synthesis [chemicalbook.com]

Comprehensive Analytical Methods for 2-Fluorobutane Quantification

Introduction

2-Fluorobutane is a volatile organic compound with specific applications in industrial and research settings. Its quantification demands precise and reliable analytical methods. This document details standardized protocols for accurate identification and measurement, primarily using Gas Chromatography (GC) coupled with various detectors. These methods are essential for ensuring compound purity and understanding its properties and behavior in different environments.

Analytical Methods Overview

The table below summarizes the key analytical techniques used for this compound identification and quantification:

Table 1: Summary of Analytical Methods for this compound

| Method | Application Context | Key Details & Conditions | Quantitative Data |

|---|---|---|---|

| Gas Chromatography with Flame Ionization Detection (GC-FID) | Analysis of C4 fluoride compounds in alkylation materials [1] | Developed for confirmation of this compound presence. | N/A |

| GC Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) | Detection of trace elemental contaminants in high-purity this compound for semiconductor manufacturing [2] | Determines ultratrace metallic contaminants; uses triple quadrupole (ICP-MS/MS) for low detection limits; non-specific "compound independent" calibration (CIC) can be applied. | Achieves part per trillion (ppt) level detection limits for elements like Germanium and Arsenic [2]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural identification and confirmation of synthesized this compound [3] | ¹H-NMR (CDCl³, TMS): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). ¹⁹F-NMR (CDCl³, CFCl³): -173 (m, F). |

Used for qualitative confirmation, not typically for direct quantification [3]. |

| Vibrational Spectroscopy (IR and Raman) | Vibrational assignment and conformational stability study [4] | IR spectra (3500-50 cm⁻¹) of gas and solid; Raman spectrum (3500-50 cm⁻¹) of liquid; spectra also recorded in liquid krypton for variable temperature studies. | Identified three conformers with enthalpy differences and population estimates (e.g., 50% Me-trans conformer at ambient temperature) [4]. |

Detailed Experimental Protocols

Gas Chromatography for Purity Analysis

A method for the analysis of C4 fluoride compounds, including this compound, in alkylation materials was developed using GC/FID [1]. While the search results do not provide full chromatographic parameters, this method confirms the presence of the compound.

GC-ICP-MS for Trace Metal Analysis

This technique is vital for quantifying elemental impurities in high-purity this compound used in electronics manufacturing [2]. The following workflow outlines the key steps:

Workflow Title: GC-ICP-MS Analysis of High-Purity this compound

Experimental Procedure:

- Sample Introduction: For volatile liquids like this compound, use a high-pressure switching valve for direct injection. If analyzing gaseous samples, employ a switching valve and loop to deliver a precise volume directly to the GC column [2].

- GC Separation: The specific column and temperature program depend on the target contaminants. For sulfur compounds in similar matrices, a 60 m x 0.53 mm i.d. mega-bore Plot U column at 50 °C with helium carrier gas has been used successfully [2].